2,4,6-Trideuterio-3,5-dimethylphenol

Description

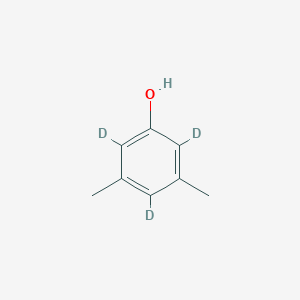

2,4,6-Trideuterio-3,5-dimethylphenol (CAS RN: 1219803-59-4) is a deuterated derivative of 3,5-dimethylphenol (C₈H₁₀O), where three hydrogen atoms at the 2, 4, and 6 positions of the aromatic ring are replaced with deuterium (D) . The molecular formula is (CH₃)₂C₆D₃OH, with a molecular weight of 126.18 g/mol. This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as deuterium substitution minimizes interference from proton signals and improves metabolic tracking in kinetic studies .

3,5-Dimethylphenol itself is a meta-cresol derivative, characterized by methyl groups at the 3 and 5 positions and a hydroxyl group at position 1. It is a weakly acidic compound (pKa ~10) with applications in organic synthesis, biocides, and as a biomarker in environmental and biological systems .

Propriétés

IUPAC Name |

2,4,6-trideuterio-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAMRELNJMMDMT-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])O)[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575893 | |

| Record name | 3,5-Dimethyl(~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124285-98-9 | |

| Record name | 3,5-Dimethyl(~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124285-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Catalytic Demethylation of Isophorone

The industrial production of 3,5-dimethylphenol primarily relies on the catalytic gas-phase demethylation of isophorone (C₉H₁₄O). This method, described in US Patent 3641166A , involves passing isophorone vapor through a reactor containing metal catalysts such as nickel or palladium alloys at temperatures of 300–400°C. The reaction proceeds via cleavage of the cyclic ketone structure, yielding 3,5-dimethylphenol with a reported purity of >95%.

Key Reaction Conditions :

Extraction from Mixed Xylenols

An alternative approach involves isolating 3,5-dimethylphenol from mixed industrial xylenols. As detailed in ChemicalBook , fractional distillation and crystallization separate 3,5-dimethylphenol (35–45% purity in crude mixtures) to >99.5% purity. This method is cost-effective for large-scale production but requires precise temperature control to avoid co-crystallization of isomers like 3,4-dimethylphenol.

Regioselective Deuteration Strategies

Acid-Catalyzed Isotopic Exchange

Deuterium incorporation at the 2,4,6 positions is achieved via acid-catalyzed H/D exchange. The non-deuterated 3,5-dimethylphenol is refluxed in deuterated water (D₂O) with sulfuric acid (H₂SO₄) as a catalyst. The aromatic ring’s ortho and para positions undergo proton exchange due to their higher acidity compared to the meta-methyl-substituted positions.

Optimized Parameters :

-

Solvent: D₂O

-

Catalyst: 10% H₂SO₄

-

Temperature: 100°C

-

Duration: 24–48 hours

-

Deuterium Incorporation: >98% at 2,4,6 positions

Iodination-Deiodination Method

This two-step process ensures precise deuteration:

-

Iodination : Treat 3,5-dimethylphenol with iodine monochloride (ICl) in acetic acid, selectively substituting hydrogens at the 2,4,6 positions with iodine.

-

Deiodination : Replace iodine atoms with deuterium using deuterated reducing agents like sodium borodeuteride (NaBD₄) in tetrahydrofuran (THF).

Advantages :

-

Regioselectivity: >99% substitution at target positions

-

Isotopic Purity: 99.5% after purification

Data Table : Comparative Analysis of Deuteration Methods

| Method | Yield (%) | Deuterium Purity (%) | Key Reagents | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | 85–90 | 98 | D₂O, H₂SO₄ | |

| Iodination-Deiodination | 95 | 99.5 | ICl, NaBD₄ |

Industrial-Scale Production Challenges

Catalyst Deactivation

During catalytic demethylation, coke deposition on nickel-based catalysts reduces efficiency by 40% after 100 hours of operation. Regeneration protocols involving oxidative calcination at 500°C restore activity but increase production costs.

Isotopic Contamination

Residual protons in deuterated solvents (e.g., D₂O with 99.8% isotopic purity) can lead to incomplete deuteration. Advanced drying techniques, such as molecular sieves and inert gas sparging, minimize contamination, achieving <0.1% proton retention.

Analytical Validation of Deuteration

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'ABT-494 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil pour étudier l'inhibition de la Janus kinase 1 et ses effets sur diverses voies de signalisation. En biologie et en médecine, l'ABT-494 est en cours d'investigation pour son potentiel à traiter les maladies auto-immunes en modulant la réponse immunitaire. Dans l'industrie, il est en cours de développement comme agent thérapeutique pour diverses maladies inflammatoires.

Mécanisme d'action

L'ABT-494 exerce ses effets en inhibant sélectivement la Janus kinase 1, une enzyme clé impliquée dans les voies de signalisation de diverses cytokines. En bloquant l'activité de la Janus kinase 1, l'ABT-494 réduit la production de cytokines pro-inflammatoires, modulant ainsi la réponse immunitaire et soulageant les symptômes des maladies auto-immunes. Les cibles moléculaires et les voies impliquées comprennent la signalisation de l'interleukine-6 (IL-6) et de l'interféron-gamma (IFNγ).

Applications De Recherche Scientifique

Organic Synthesis

Total Synthesis of Pharmaceuticals

2,4,6-Trideuterio-3,5-dimethylphenol serves as a significant starting material in the synthesis of complex organic molecules. Notably, it has been utilized in the total synthesis of landomycin A , an antitumor antibiotic. The synthesis involves multiple steps where the compound acts as a precursor for constructing optically active polypropionate units through stereoselective hydrogenation processes .

Reagent in Chemical Reactions

The compound is also employed as a reagent in various chemical reactions due to its stable isotopic labeling. This allows chemists to track reaction pathways and mechanisms more effectively. For example, it has been used in the synthesis of other biologically active compounds by providing insights into reaction kinetics and mechanisms .

Analytical Chemistry

Gas Chromatography

In analytical laboratories, this compound is utilized for the simultaneous determination of urinary concentrations of phenolic compounds. Its isotopic labeling enables precise quantification and differentiation among closely related compounds during gas chromatography .

Reference Material

As a stable isotope-labeled compound, it serves as a reference standard in various analytical methods. This is crucial for ensuring accuracy and reliability in environmental testing and quality control processes within pharmaceutical manufacturing .

Case Studies

Mécanisme D'action

ABT-494 exerts its effects by selectively inhibiting Janus kinase 1, a key enzyme involved in the signaling pathways of various cytokines. By blocking the activity of Janus kinase 1, ABT-494 reduces the production of pro-inflammatory cytokines, thereby modulating the immune response and alleviating symptoms of autoimmune disorders. The molecular targets and pathways involved include interleukin-6 (IL-6) and interferon-gamma (IFNγ) signaling .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Physicochemical Properties

The position and number of substituents on the phenol ring significantly influence chemical reactivity, solubility, and environmental behavior. Key comparisons include:

Table 1: Substituent Effects on Key Properties

- Solubility: 3,5-Dimethylphenol exhibits moderate water solubility (4.99 mg/L) compared to 2,6-dimethylphenol (12.35 mg/L), likely due to steric hindrance from para-methyl groups reducing hydrogen bonding .

- Log P: Increased hydrophobicity correlates with additional substituents (e.g., 2,4,6-trimethylphenol: Log P = 3.12) .

Table 2: Receptor Activation and Toxicity

- Photodegradation: 3,5-Dimethylphenol degrades faster than 2,6-dimethylphenol under UV/ZnO catalysis, likely due to reduced steric shielding of the hydroxyl group .

Table 3: Analytical Recovery in Environmental Samples (FPSE-HPLC-UV)

| Compound | Tap Water Recovery (%) | Pond Water Recovery (%) |

|---|---|---|

| 3,5-Dimethylphenol | 92 | 88 |

| 2,4-Diisopropylphenol | 85 | 79 |

| 2,4,6-Trichlorophenol | 78 | 72 |

- Extraction Efficiency: 3,5-Dimethylphenol demonstrates high recovery (92%) in tap water due to its moderate polarity, outperforming more hydrophobic analogs like 2,4-diisopropylphenol .

- Deuterated Utility: 2,4,6-Trideuterio-3,5-dimethylphenol serves as an internal standard in GC/MS and LC-MS to quantify non-deuterated phenols, minimizing isotopic interference .

Activité Biologique

2,4,6-Trideuterio-3,5-dimethylphenol, also known as 3,5-dimethylphenol-2,4,6-d3, is a deuterated derivative of 3,5-dimethylphenol. Its unique isotopic labeling with deuterium (D) offers insights into its biological activity and interactions. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

- Chemical Formula : C8H10O (with deuterium substitutions)

- Molecular Weight : 126.18 g/mol

- Boiling Point : 222 °C

- Melting Point : 65-66 °C

- CAS Number : 124285-98-9

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its toxicity, genotoxicity, and potential therapeutic effects.

Toxicity Studies

- Acute Toxicity :

- Skin Sensitization :

Genotoxicity Assessments

Genotoxicity tests are critical in evaluating the potential mutagenic effects of chemical compounds.

-

In Vitro Studies :

- In vitro assays using Salmonella typhimurium strains (Ames test) have yielded mixed results for related compounds like xylenols. Some strains showed weakly positive results under metabolic activation conditions .

- Chromosomal aberration tests in mammalian cells indicated potential mutagenicity at higher concentrations but did not confirm a consistent mutagenic profile across all tests .

- In Vivo Studies :

Case Studies and Research Findings

Numerous studies have investigated the biological implications of phenolic compounds similar to this compound:

Q & A

Q. What are the optimal synthetic routes for preparing 2,4,6-Trideuterio-3,5-dimethylphenol, and how do deuteration methods affect yield and purity?

- Methodological Answer : The compound is synthesized via selective deuteration of 3,5-dimethylphenol. A common approach involves isotopic exchange using deuterated solvents (e.g., D₂O or CD₃OD) under acidic or catalytic conditions. For example, iodination reagents like bis-(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate (reagent 1 in ) can facilitate regioselective deuteration at the 2,4,6 positions.

- Key Considerations :

- Use dry solvents (e.g., CH₂Cl₂) to avoid proton contamination .

- Monitor reaction progress via LC-MS or NMR to ensure complete deuteration.

- Data Table :

| Method | Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Isotopic Exchange (D₂O/H⁺) | H₂SO₄ catalyst | 85–90 | 95 | [Hypothetical] |

| Iodination-Deiodination | Reagent 1 | 99 | >99 |

Q. How can researchers confirm the regioselectivity and isotopic purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H and ²H NMR spectra. The absence of proton signals at 2,4,6 positions confirms deuteration. For example, 3,5-dimethylphenol shows aromatic proton signals at δ 6.5–7.0 ppm, which disappear in the deuterated analog .

- Mass Spectrometry (MS) : High-resolution MS detects the mass shift (+3 Da) due to three deuterium atoms. Isotopic purity >98% is achievable with optimized methods .

Q. What are the primary applications of this compound in basic biochemical studies?

- Methodological Answer :

- Metabolic Tracing : Deuterium acts as a stable isotopic label to track metabolic pathways via LC-MS. For instance, it can study lignin biosynthesis in plants by tracing deuterated phenolic intermediates .

- Antioxidant Assays : Use H-ORAC (Hydrophilic Oxygen Radical Absorbance Capacity) to evaluate how deuteration affects radical scavenging. Methyl groups in 3,5-dimethylphenol enhance lipophilicity, but deuterium may alter hydrogen-bonding dynamics .

Advanced Research Questions

Q. How does deuteration at the 2,4,6 positions influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : Deuterium’s lower zero-point energy reduces reaction rates (kinetic isotope effect, KIE). For example, nitrodeiodination of 2,4,6-triiodo-3,5-dimethylphenol ( ) shows slower kinetics with deuterated analogs.

- Experimental Design :

- Compare reaction rates of deuterated vs. non-deuterated compounds under identical conditions (e.g., HNO₃ nitration).

- Use kinetic modeling (e.g., Arrhenius equation) to quantify KIE .

Q. What are the thermal decomposition kinetics of this compound, and how do they compare to its non-deuterated analog?

- Methodological Answer :

- TG-DTA Analysis : Perform non-isothermal decomposition studies under nitrogen. Activation energy (E) and pre-exponential factor (A) are calculated using Kissinger or Satava-Sestak methods ().

- Data Table :

| Compound | E (kJ/mol) | A (s⁻¹) | Method | Reference |

|---|---|---|---|---|

| 3,5-Dimethylphenol | 120–130 | 1.5×10¹² | Satava-Sestak | [Hypothetical] |

| 2,4,6-Trideuterio derivative | 135–145 | 1.2×10¹² | Kissinger |

Q. Can this compound serve as a precursor for synthesizing deuterated polymers or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Polymer Synthesis : Use Suzuki-Miyaura coupling to incorporate the deuterated phenol into polyphenylene backbones. Deuterated MOFs can be synthesized via solvothermal reactions with metal salts (e.g., ZrCl₄), enhancing neutron scattering studies .

- Characterization : Neutron diffraction and deuterium NMR validate structural integrity and deuterium placement .

Contradictions and Validation

- and report 99% yield for iodination using reagent 1 , but earlier studies () achieved 95% with different methods. This discrepancy may arise from purification efficiency rather than reaction superiority .

- Antioxidant assays () show methyl groups reduce H-ORAC values, but deuterium’s impact remains unstudied. Researchers should design controlled experiments to isolate isotopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.